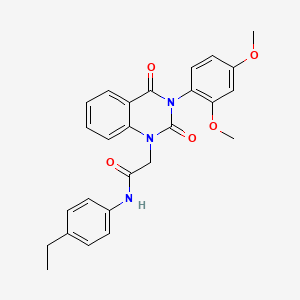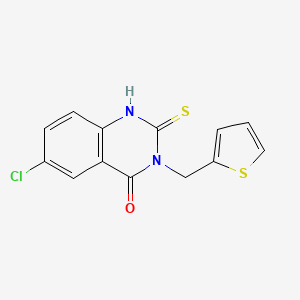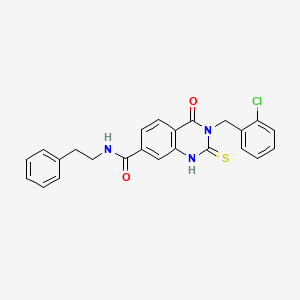![molecular formula C20H20N4O3 B11215173 7-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215173.png)
7-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of methoxy groups on the phenyl rings and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the desired triazolopyrimidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyrimidine core can bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects. The methoxy groups on the phenyl rings may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(4-FLUOROPHENYL)ETHANONE
- 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
- 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(4-NITROPHENOXY)ETHANONE
Comparison: Compared to these similar compounds, 7-(2,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE stands out due to its unique triazolopyrimidine core. This core structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of methoxy groups further enhances its reactivity and potential for functionalization, setting it apart from other related compounds.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20N4O3/c1-25-14-6-4-13(5-7-14)17-11-18(24-20(23-17)21-12-22-24)16-9-8-15(26-2)10-19(16)27-3/h4-12,18H,1-3H3,(H,21,22,23) |
InChI Key |
WPMQKQYUMPQWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215092.png)

![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215099.png)
![ethyl 4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11215108.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11215124.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11215127.png)

![N~8~-(3,5-dimethylphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11215132.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215141.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215166.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11215182.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215183.png)
